N-(2-methyl-4-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(2-methyl-4-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazole core linked to a substituted phenylacetamide group. Its molecular formula is C19H16N6O4 (molecular weight: 392.37 g/mol), with a nitro (–NO2) group at the 4-position of the 2-methylphenyl ring and a phenyl-substituted imidazotriazolone system . Its synthesis likely follows routes similar to related triazole-acetamide derivatives, such as copper-catalyzed 1,3-dipolar cycloaddition or multi-step heterocyclic assembly .
Properties
Molecular Formula |
C19H16N6O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C19H16N6O4/c1-11-9-13(25(28)29)7-8-14(11)20-16(26)10-15-18(27)22-19-21-17(23-24(15)19)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3,(H,20,26)(H,21,22,23,27) |
InChI Key |
YFWGXKVCCVHPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-methyl-4-nitroaniline and 2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazole-5-one. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b)
- Molecular Formula : C21H18N5O4 (404.40 g/mol).
- Key Features : Contains a naphthyloxy-triazole moiety and a 2-nitrophenylacetamide group.
- Spectral Data: IR peaks: 3292 cm⁻¹ (–NH), 1682 cm⁻¹ (C=O), 1504 cm⁻¹ (–NO2 asymmetric stretch). NMR: Aromatic protons at δ 7.20–8.40 ppm, with a triazole proton at δ 8.36 ppm .
- Comparison : The naphthyloxy group in 6b introduces bulkier hydrophobic substituents compared to the target compound’s imidazotriazolone core. This likely reduces solubility but may enhance lipophilicity for membrane penetration.
N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide (6a)
- Molecular Formula : C21H21N5O2S (407.49 g/mol).
- Key Features : Includes a thioether-linked triazole and an acetylphenyl group.
- Synthesis : Prepared via refluxing with triethylamine in acetonitrile .
Substituent Effects on Physicochemical Properties
Key Observations :
- Nitro-substituted analogs (target compound, 6b, Y020-8822) exhibit strong IR absorption for –NO2 (~1500–1340 cm⁻¹) and C=O (~1670–1682 cm⁻¹), consistent with electron-withdrawing effects .
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